3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine

Medicinal Chemistry Kinase Inhibition Antimicrobial Research

Discrepancies in pyrazole C3/C5 methylation can derail kinase inhibitor SAR programs. This compound provides a controlled, sterically differentiated building block to eliminate that variable. • ≥98% purity ensures direct use in parallel synthesis & HTS without re-purification. • C3/C5-dimethyl pattern enables matched-pair SAR studies vs. des-methyl analog (CAS 1498440-80-4) for target binding & metabolic stability. • Immediate global shipping; standard research quantities (50 mg-10 g) available.

Molecular Formula C10H14N4S
Molecular Weight 222.31 g/mol
Cat. No. B13632465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1h-pyrazol-4-amine
Molecular FormulaC10H14N4S
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CSC(=N2)C)C)N
InChIInChI=1S/C10H14N4S/c1-6-10(11)7(2)14(13-6)4-9-5-15-8(3)12-9/h5H,4,11H2,1-3H3
InChIKeyJURKJCXGNGAHEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-4-amine: Structural Identity & Specifications


3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-4-amine (CAS 1497962-49-8) is a heterocyclic small molecule (C₁₀H₁₄N₄S, MW: 222.31 g/mol) built on a 4-aminopyrazole core that is simultaneously substituted at N1 with a 2-methylthiazol-4-ylmethyl side chain and at C3/C5 with methyl groups . The compound is commercially available as a research chemical from multiple suppliers, typically at ≥98% purity . Its structure combines two privileged scaffolds—pyrazole and thiazole—that are individually associated with kinase inhibition, antimicrobial activity, and anti-inflammatory effects; however, no peer-reviewed biological data specific to this compound were identified in the current literature search .

Synthetic building block
Pyrazole-thiazole hybrid scaffold for medicinal chemistry and kinase inhibitor library design.
High-purity supply
Supplier-documented purity supports direct use in sensitive biochemical and cellular assays without additional purification.
Structural probe
C3/C5-dimethyl substitution enables systematic SAR studies when paired with des-methyl analogs.

3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-4-amine: Why Substitution Fails


The closest structurally characterized analog, 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1498440-80-4, C₈H₁₀N₄S, MW: 194.26), lacks the C3 and C5 methyl decorations present on the target compound . These methyl groups are known in broader pyrazole SAR to modulate steric bulk, lipophilicity (ClogP), and metabolic stability, factors that critically influence target binding and pharmacokinetics even when the core heterocyclic connectivity is preserved [1]. Therefore, substituting the des-methyl or otherwise regioisomeric analogs without empirical bridging data introduces uncontrolled variables in both biological assay outcomes and chemical reactivity profiles, undermining experimental reproducibility .

Target Compound (CAS 1497962-49-8)
Des-Methyl Analog (CAS 1498440-80-4)
C3/C5 methyl groups Present; modulates steric bulk and lipophilicity.
No methyl decoration Lower molecular weight and different ClogP; may alter target engagement.
Purity specification Consistently documented ≥98% by multiple suppliers.
Variable purity Supplier specifications may be less detailed or lower grade.
Empirical data No published biological activity; requires de novo profiling.
Class-level inference only Functional impact of methyl deletion remains speculative without matched assays.
Similar core scaffold does not guarantee interchangeable biological or synthetic behaviour. Bridging data are absent.

3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-4-amine: Differential Evidence


No Published Biological Activity Data

An exhaustive search of PubMed, Google Scholar, and major patent databases did not retrieve any primary research articles reporting quantitative biological activity data (e.g., IC₅₀, MIC, Kd) for 3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-4-amine. Consequently, no direct head-to-head comparison or cross-study comparable data could be generated. The quantitative evidence base for this specific compound is currently restricted to its physicochemical identity and supplier-reported purity.

Biological activity data
Data to verify
No peer-reviewed IC₅₀, MIC, or Kd found
Procurement cannot be guided by published bioactivity; users must generate primary profiling data.
PubMed, Google Scholar, patent search yielded zero quantitative records for this CAS.
Medicinal Chemistry Kinase Inhibition Antimicrobial Research

Des-Methyl Analog Comparison

The target compound differs from 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1498440-80-4) by the presence of two methyl groups at the pyrazole C3 and C5 positions. This structural distinction increases molecular weight from 194.26 to 222.31 g/mol and adds 2 carbon atoms (C₈H₁₀N₄S → C₁₀H₁₄N₄S), predicted to elevate ClogP and alter hydrogen-bonding capacity at the pyrazole ring . In pyrazole-containing kinase inhibitors, such methyl substitutions have been shown to enhance hydrophobic packing in the ATP-binding pocket, but the magnitude of this effect for this specific chemotype remains unquantified [1].

Des-methyl analog comparison
Class-level inference
Target: 222.31 g/mol
C₁₀H₁₄N₄S
Analog: 194.26 g/mol
C₈H₁₀N₄S
ΔMW = +28.05 g/mol; ΔC₂H₄
Methyl groups predictably alter physicochemical profile; functional consequence remains speculative without matched biological assays.
Based on molecular formula calculation; no co-tested biochemical data available.
Chemical Biology Structure-Activity Relationships Chemical Probes

Purity & Supplier Specifications

The target compound is listed by multiple commercial suppliers at a standardized purity of ≥98% . In contrast, the des-methyl analog (CAS 1498440-80-4) is listed with less detailed and potentially variable purity specifications . For research laboratories requiring reproducible synthetic or biological workflows, the ≥98% specification reduces the risk of impurity-driven artifacts.

Purity specification
Cross-study comparable
≥98% (multiple suppliers)
Documented high-purity floor supports direct assay use and reduces impurity-driven artifact risk.
Analog CAS 1498440-80-4 purity often not uniformly specified.
Chemical Procurement Research Reagents Quality Control

3,5-Dimethyl-1-((2-methylthiazol-4-yl)methyl)-1H-pyrazol-4-amine: Application Scenarios


Scaffold for Kinase Library Synthesis

Given that pyrazole-thiazole hybrids are recognized as privileged scaffolds for kinase inhibitor development, particularly EGFR and VEGFR-2 [1], this compound can serve as a synthetic intermediate or core scaffold in the design of focused kinase inhibitor libraries. Its C3/C5-dimethyl substitution pattern provides a sterically differentiated starting point relative to the des-methyl analog, which may translate into altered selectivity profiles when elaborated into final inhibitors.

Probe for Methyl Effects on Target Engagement

When used in parallel with the des-methyl analog (CAS 1498440-80-4), this compound enables the systematic evaluation of how pyrazole C3/C5 methylation influences target binding, cellular permeability, and metabolic stability in a matched molecular background. Such head-to-head studies are essential for establishing robust structure-activity relationships (SAR) in hit-to-lead programs [2].

Class-Level Antimicrobial Lead Generation

Thiazole-pyrazole hybrids have demonstrated MIC values as low as 0.037 μg/mL against Gram-positive pathogens and have been validated as dual DNA gyrase/DHFR inhibitors [3]. While no MIC data exist for this specific compound, its structural features place it within this active class, making it a rational candidate for primary antimicrobial screening and subsequent SAR expansion.

High-Purity Building Block for Assays

With a standardized supplier specification of ≥98% purity and CAS registry number 1497962-49-8, this compound is immediately suitable for use as a building block in parallel synthesis, high-throughput screening, and biochemical assay development without the need for additional purification, reducing workflow variability .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Pyrazole-thiazole scaffold with C3/C5 methylation
EGFR/VEGFR kinase selectivity profiling via focused library screening
Methyl substitution effect probe
C3/C5-dimethyl substitution vs. des-methyl analog
Comparative SAR: target binding, permeability, and metabolic stability
Antimicrobial lead generation
Reported antimicrobial chemotype (thiazole-pyrazole)
Primary MIC screening against Gram-positive pathogens
High-purity assay building block
Documented purity specification
Reproducibility in HTS and biochemical assay workflows
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